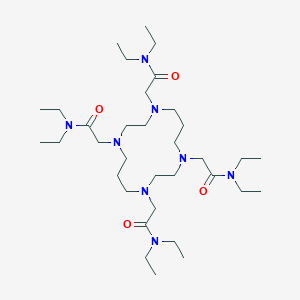
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a synthetic macrocyclic compound It belongs to the class of tetraazamacrocycles, which are known for their ability to form stable complexes with metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction with a suitable diacid chloride or diester.
Functionalization: The macrocyclic ring is then functionalized by introducing diethylaminocarbonylmethyl groups. This is usually done through alkylation reactions using diethylaminocarbonylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane can undergo various types of chemical reactions, including:
Complexation Reactions: It readily forms complexes with metal ions such as copper, nickel, and zinc. These reactions typically occur in aqueous or organic solvents and can be facilitated by adjusting the pH.
Substitution Reactions: The diethylaminocarbonylmethyl groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Metal Salts: For complexation reactions, metal salts like copper(II) sulfate, nickel(II) chloride, and zinc(II) acetate are commonly used.
Bases: Strong bases like sodium hydroxide or potassium carbonate are often used to deprotonate the macrocycle and facilitate substitution reactions.
Major Products
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit various coordination geometries depending on the metal ion and reaction conditions.
Substituted Macrocycles: Substitution reactions yield macrocycles with different functional groups, potentially altering their chemical and physical properties.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: It is used to study the formation and properties of metal complexes, which are important in understanding metal-ligand interactions.
Catalysis: Metal complexes of this compound can act as catalysts in various organic reactions, including oxidation and reduction processes.
Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as magnetic or conductive materials.
Mecanismo De Acción
The mechanism by which 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects depends on its interaction with metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating various chemical reactions. The diethylaminocarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the diethylaminocarbonylmethyl groups.
1,4,8,11-Tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane: A similar macrocycle with pyridylmethyl groups instead of diethylaminocarbonylmethyl groups.
Uniqueness
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of diethylaminocarbonylmethyl groups, which enhance its solubility and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high stability and specificity.
Propiedades
IUPAC Name |
N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNZLKTODZGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560217 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126320-56-7 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)







